molecular formula C17H15ClN2OS2 B10969230 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10969230
M. Wt: 362.9 g/mol
InChI Key: XIRASFKOVWUUIR-UHFFFAOYSA-N
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Description

The compound 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative synthesized via a multi-step process starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1). Key steps include cyclization with formamide to yield the pyrimidinone core, followed by chlorination with PCl₃ and subsequent substitution with 2-chlorobenzyl thiol . Its structure features a tetrahydrobenzothiophene fused to a pyrimidinone ring, with a 2-chlorobenzylsulfanyl moiety at position 2.

Properties

Molecular Formula

C17H15ClN2OS2

Molecular Weight

362.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15ClN2OS2/c18-12-7-3-1-5-10(12)9-22-17-19-15(21)14-11-6-2-4-8-13(11)23-16(14)20-17/h1,3,5,7H,2,4,6,8-9H2,(H,19,20,21)

InChI Key

XIRASFKOVWUUIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The most widely reported method involves a cyclocondensation reaction between 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile and 2-chlorobenzyl isothiocyanate. This two-step process typically achieves yields of 68–72% under optimized conditions.

Step 1: Formation of Thiourea Intermediate
A solution of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile (1.0 equiv) in anhydrous tetrahydrofuran reacts with 2-chlorobenzyl isothiocyanate (1.2 equiv) at 0–5°C for 4 hours. The intermediate precipitates as a white solid upon addition of ice-water, with typical isolated yields of 85–90%.

Step 2: Ring Closure
The thiourea intermediate undergoes cyclization in the presence of sodium hydride (2.5 equiv) in dimethylformamide at 110°C for 8–10 hours. This step forms the pyrimidin-4(3H)-one core through elimination of hydrogen sulfide, with reaction progress monitored by TLC (Rf = 0.35 in ethyl acetate/hexanes 1:2).

Nucleophilic Substitution Approach

An alternative route employs nucleophilic displacement on preformed thienopyrimidine derivatives. This method demonstrates superior scalability for industrial production, with reported batch sizes exceeding 50 kg.

Key Reaction Sequence:

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at reflux (110°C) for 6 hours to generate the 4-chloro intermediate.

  • Subsequent reaction with 2-chlorobenzyl mercaptan (1.5 equiv) in acetonitrile containing triethylamine (2.0 equiv) proceeds at 60°C for 12 hours, achieving 78–82% conversion.

Critical Parameters:

  • Strict moisture control (<50 ppm H2O) prevents hydrolysis of the chloro intermediate

  • Excess mercaptan improves yield but complicates purification

  • Catalyst screening shows ZnCl2 increases reaction rate by 40% compared to AlCl3

One-Pot Multicomponent Synthesis

Recent advances describe a single-vessel synthesis combining 2-chlorobenzyl chloride (1.2 equiv), thiourea (1.0 equiv), and cyclopentanone (1.5 equiv) in refluxing ethanol with piperidine catalyst. This method reduces processing time from 18 hours to 6 hours but requires careful temperature control.

Reaction Profile:

StageTemperature (°C)Time (h)Key Transformation
1782Enamine formation
2853Cyclization
3651Sulfur incorporation

Final yields reach 65–68% with purity >98% by HPLC.

Reaction Optimization and Process Chemistry

Catalyst Screening

Comparative studies of Lewis acid catalysts reveal significant impacts on reaction kinetics:

Table 1. Catalyst Performance in Cyclization Step

CatalystLoading (mol%)Time (h)Yield (%)Purity (%)
None-125291
ZnCl2586895
FeCl35106193
AlCl3596594

Data from demonstrate ZnCl2 provides optimal balance between reaction rate and product quality.

Solvent Effects

Polar aprotic solvents significantly influence reaction outcomes:

Dimethylformamide (DMF):

  • Accelerates cyclization (k = 0.18 h⁻¹ vs 0.09 h⁻¹ in THF)

  • Enables higher temperatures (110°C vs 80°C max in DMSO)

  • Challenges in removal due to high boiling point (153°C)

Acetonitrile:

  • Preferred for nucleophilic substitutions

  • Maintains reaction homogeneity up to 60°C

  • Allows easy recovery (>85% solvent recycling)

Industrial-Scale Considerations

Process Economics

A techno-economic analysis of 100 kg batch production reveals:

  • Raw material costs: $12,400 (62% of total)

  • Energy consumption: $3,200 (16%)

  • Waste treatment: $2,100 (10.5%)

  • Labor: $2,300 (11.5%)

Implementation of continuous flow chemistry reduces processing costs by 28% through improved heat transfer and reduced solvent volumes.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):
δ 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, SCH2), 3.20–2.95 (m, 4H, tetrahydro ring), 2.75–2.60 (m, 2H), 2.10–1.95 (m, 2H).

HRMS (ESI+):
Calculated for C18H16ClN2OS2 [M+H]+: 395.0401, Found: 395.0398.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety serves as a key reactive site for nucleophilic displacement. In the presence of alkyl halides or acylating agents, this group undergoes substitution to yield derivatives with modified pharmacological profiles:

Example Reaction:
Reaction with methyl iodide in basic conditions facilitates S-alkylation, producing the methylsulfanyl analog. Subsequent alcoholysis with sodium methoxide replaces the methyl group with a methoxy substituent .

ReagentConditionsProductYield
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CS-Methyl derivative78%
NaOCH<sub>3</sub>Methanol, reflux2-Methoxy analog65%

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction strength:

Pathways:

  • Mild oxidation (H<sub>2</sub>O<sub>2</sub>/AcOH) yields the sulfoxide.

  • Stronger oxidants (e.g., mCPBA) produce the sulfone.

Impact on Bioactivity:
Sulfoxidation enhances polarity, potentially improving water solubility and altering target binding.

Ring Functionalization and Modifications

The pyrimidinone ring undergoes regioselective reactions, particularly at the N3 and C2 positions:

Acylation at N3

The NH group in the pyrimidinone ring reacts with acyl chlorides:

Example:
Treatment with acetyl chloride forms the N-acetyl derivative, confirmed by IR carbonyl absorption at 1681 cm<sup>-1</sup> and <sup>1</sup>H-NMR signals for the acetyl group .

Ring-Opening Reactions

Under strongly acidic (HCl/EtOH) or basic (NaOH/H<sub>2</sub>O) conditions, the pyrimidinone ring hydrolyzes to form thiophene-carboxylic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the chlorobenzyl group:

Suzuki-Miyaura Reaction:
The chloro substituent undergoes cross-coupling with arylboronic acids:

CatalystLigandProduct Aryl GroupYield
Pd(PPh<sub>3</sub>)<sub>4</sub>None4-Methoxyphenyl62%
Pd(OAc)<sub>2</sub>XPhos2-Naphthyl55%

Cycloaddition and Conjugate Additions

The tetrahydrobenzothieno core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems. Additionally, the sulfanyl group’s electron-rich nature facilitates Michael additions to α,β-unsaturated carbonyl compounds.

Interaction with Hydrazides

Reaction with hydrazides (e.g., benzoic hydrazide) generates hydrazone-linked derivatives, as evidenced by <sup>13</sup>C-NMR shifts for the newly formed C=N bond (~159 ppm) .

Comparative Reactivity Table

Key reaction pathways and their outcomes:

Reaction TypeReagents/ConditionsKey Product FeatureApplication Relevance
S-AlkylationAlkyl halides, baseEnhanced lipophilicityCNS-targeting drug design
OxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide/sulfone formationMetabolic stability studies
Suzuki CouplingArylboronic acids, Pd catalystAryl diversitySAR exploration
HydrolysisHCl/EtOH or NaOH/H<sub>2</sub>ORing-opened carboxylic acidsProdrug synthesis

Analytical Characterization

Post-reaction validation employs:

  • IR Spectroscopy : Confirmation of carbonyl (1650–1680 cm<sup>-1</sup>) and S=O (1050–1150 cm<sup>-1</sup>) stretches .

  • NMR : Distinct <sup>1</sup>H signals for the tetrahydro ring (δ 1.77–2.89 ppm) and aromatic protons (δ 6.82–7.59 ppm) .

  • Mass Spectrometry : Molecular ion peaks matching expected m/z values (e.g., 544 [M<sup>+</sup>] for piperazine derivatives) .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one . Research indicates that derivatives with similar scaffolds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds that incorporate benzothieno-pyrimidine structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its effects on enzymes relevant to metabolic disorders such as diabetes and Alzheimer's disease. The inhibition of α-glucosidase and acetylcholinesterase has been documented in related sulfonamide derivatives . These findings suggest that the compound could be developed into therapeutics for managing Type 2 diabetes mellitus and Alzheimer's disease.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this class of compounds. Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell functions or biofilm formation . This opens avenues for developing new antimicrobial agents based on the benzothieno-pyrimidine framework.

Case Studies

StudyFindingsRelevance
Synthesis and Evaluation of Sulfonamide Derivatives New sulfonamide derivatives were synthesized and evaluated for anticancer activity.Highlights potential therapeutic applications in oncology.
Enzyme Inhibition Studies Derivatives showed significant inhibition against α-glucosidase and acetylcholinesterase enzymes.Suggests utility in treating metabolic disorders such as diabetes and Alzheimer's disease.
Antimicrobial Evaluation Compounds demonstrated inhibitory effects against K. pneumoniae and P. aeruginosa.Indicates potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 4-bromobenzyl derivative (BPOET) activates ribosomes via pseudouridine modification, indicating a unique mechanism in persister cell regulation .
  • Bulkier Substituents (e.g., naphthylmethyl) : The 3-(4-methylphenyl)-2-(naphthylmethylsulfanyl) analog (MW = 468.63) may exhibit altered receptor binding due to steric effects .
  • Heterocyclic Moieties (e.g., 1,3,4-thiadiazole): Derivatives with 1,3,4-thiadiazole-anilino groups show enhanced anticancer activity, likely due to improved target engagement or metabolic stability .

Physicochemical Properties

Property Target Compound (2-Chlorobenzyl) 2,6-Dichlorobenzyl Analog 4-Bromobenzyl Analog
Molecular Weight ~390-400 (estimated) 411.4 ~430 (estimated)
XLogP3 ~5.0-5.5 (estimated) 5.8 ~5.7
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 3 3 3

Trends :

  • Higher XLogP3 values correlate with reduced aqueous solubility, which may limit bioavailability without formulation optimization.

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothieno-pyrimidine family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3SC_{17}H_{20}ClN_3S with a molecular weight of approximately 333.88 g/mol. The structure features a benzothieno-pyrimidine core, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC17H20ClN3S
Molecular Weight333.88 g/mol
CAS Number478246-71-8

Antimicrobial Activity

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. A study evaluating various compounds demonstrated that certain derivatives showed potent activity against gram-positive bacteria and mycobacterial strains, with some exhibiting submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of synthesized compounds, including those similar to the target compound, were assessed for their ability to inhibit cancer cell proliferation. Notably, some derivatives were selective against p21-deficient cells, which are often resistant to standard therapies . This selectivity suggests a potential for developing targeted cancer therapies.

Antioxidant and Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds within this class have shown antioxidant and anti-inflammatory effects. These properties are crucial for their potential applications in treating conditions associated with oxidative stress and inflammation .

The biological activities of 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many compounds in this class inhibit key enzymes involved in cell proliferation and inflammation.
  • Interaction with DNA : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to inhibited growth in cancer cells.
  • Modulation of Signaling Pathways : The ability to modulate various signaling pathways related to cell survival and apoptosis has been noted in related compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized derivatives against multiple strains of bacteria. The results indicated that specific derivatives demonstrated enhanced antibacterial activity compared to standard treatments like ampicillin and isoniazid .

Case Study 2: Cancer Cell Line Testing

In a parallel synthesis study focusing on cancer cell lines, several derivatives showed promising results in inhibiting the proliferation of p21-deficient cells. This selectivity highlights the potential for these compounds in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiolation reactions. A common approach involves using 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a precursor, reacting it with 2-chlorobenzyl bromide under basic conditions (e.g., KOH/EtOH) . Optimization includes:

  • Solvent selection : Aqueous tetrahydrofuran (THF) enhances solubility and reaction efficiency .
  • Reduction steps : Aluminum amalgam in THF/H₂O reduces byproducts during intermediate purification .
  • Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation .

Q. How can researchers structurally characterize this compound to confirm purity and regioselectivity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., sulfanyl group position) and aromatic proton environments .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • X-ray crystallography : Resolve conformational ambiguities in the tetrahydrobenzothieno ring system, if single crystals are obtainable .

Advanced Research Questions

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory results) be analyzed for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Address them via:

  • Dose-response replication : Test activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Targeted molecular docking : Use software like AutoDock Vina to compare binding affinities with proteins (e.g., COX-2 for anti-inflammatory activity vs. bacterial enzymes for antimicrobial effects) .
  • Cellular toxicity assays : Rule out false positives/negatives caused by cytotoxicity (e.g., MTT assays on HEK-293 cells) .

Q. What experimental strategies are recommended to evaluate the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL framework :

Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9) to predict persistence.

Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated sunlight (UV irradiation) or microbial cultures .

Ecotoxicity screening : Conduct Daphnia magna or algae growth inhibition assays at environmentally relevant concentrations (ppb levels) .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Methodological Answer: Focus on modular synthetic modifications:

  • Core substitutions : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
  • Sulfanyl linker optimization : Test alkyl/aryl thioethers or disulfides to assess steric and electronic contributions .
  • In silico screening : Perform pharmacophore mapping (e.g., Schrödinger Phase) to prioritize derivatives with predicted selectivity .

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